2-Cyclohexyl-6-fluoroaniline
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Overview
Description
2-Cyclohexyl-6-fluoroaniline is an organic compound with the molecular formula C12H16FN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a cyclohexyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-6-fluoroaniline typically involves the nucleophilic substitution of a halogenated precursor.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or distillation to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexyl-6-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into cyclohexyl-6-fluoroaniline derivatives with different oxidation states.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
2-Cyclohexyl-6-fluoroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-6-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the cyclohexyl group can influence its hydrophobic interactions and overall stability . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Fluoroaniline
- 3-Fluoroaniline
- 4-Fluoroaniline
- 2-Cyclohexylaniline
Comparison: 2-Cyclohexyl-6-fluoroaniline is unique due to the presence of both a cyclohexyl group and a fluorine atom on the aniline ring. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and altered electronic effects, compared to its analogs . The presence of the fluorine atom can also enhance its reactivity and binding affinity in biological systems .
Properties
Molecular Formula |
C12H16FN |
---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
2-cyclohexyl-6-fluoroaniline |
InChI |
InChI=1S/C12H16FN/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6,14H2 |
InChI Key |
MYPHNRSVBDXVJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C(=CC=C2)F)N |
Origin of Product |
United States |
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